molecular formula C20H22BrNO6S B241759 Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B241759
M. Wt: 484.4 g/mol
InChI Key: MBLMBLLTEUHDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate involves the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. The compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). The compound also reduces the expression of inducible nitric oxide synthase (iNOS), which is an enzyme involved in the production of nitric oxide (NO) that contributes to inflammation. Additionally, the compound has been found to exhibit anti-tumor activity by inhibiting the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate in lab experiments include its potent anti-inflammatory and anti-tumor activities, as well as its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

For research on Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate include further studies on its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, studies on the compound's safety and efficacy in vivo are needed to determine its potential use as a therapeutic agent. Furthermore, studies on the compound's structure-activity relationship (SAR) could lead to the development of more potent analogs with improved pharmacological properties.
Conclusion:
Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound exhibits potent anti-inflammatory and anti-tumor activities and has been studied for its potential use in the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate involves the reaction of 2-bromo-4-methylphenol with ethyl 3-methyl-2,4-thiophenedicarboxylate in the presence of triethylamine and 1,1'-carbonyldiimidazole. This reaction yields the intermediate compound, which is then reacted with N-(2-chloroacetyl)-N-methylglycine ethyl ester to obtain the final product.

Scientific Research Applications

Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate

Molecular Formula

C20H22BrNO6S

Molecular Weight

484.4 g/mol

IUPAC Name

diethyl 5-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H22BrNO6S/c1-5-26-19(24)16-12(4)17(20(25)27-6-2)29-18(16)22-15(23)10-28-14-8-7-11(3)9-13(14)21/h7-9H,5-6,10H2,1-4H3,(H,22,23)

InChI Key

MBLMBLLTEUHDRE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=C(C=C(C=C2)C)Br

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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